
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a hexan-2-yl group attached to the nitrogen atom at the N1 position and a phenyl group attached to the nitrogen atom at the N4 position of a benzene-1,4-diamine core. Aromatic amines are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with hexan-2-yl halide and phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO~3~) for nitration, sulfuric acid (H~2~SO~4~) for sulfonation, and halogens (Cl~2~, Br2) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of N1-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(Hexan-2-yl)-N~4~-methylbenzene-1,4-diamine
- N~1~-(Hexan-2-yl)-N~4~-ethylbenzene-1,4-diamine
- N~1~-(Hexan-2-yl)-N~4~-propylbenzene-1,4-diamine
Uniqueness
N~1~-(Hexan-2-yl)-N~4~-phenylbenzene-1,4-diamine is unique due to the presence of both hexan-2-yl and phenyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
35659-07-5 |
|---|---|
Formule moléculaire |
C18H24N2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-N-hexan-2-yl-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H24N2/c1-3-4-8-15(2)19-17-11-13-18(14-12-17)20-16-9-6-5-7-10-16/h5-7,9-15,19-20H,3-4,8H2,1-2H3 |
Clé InChI |
LBZWRBILNREYLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
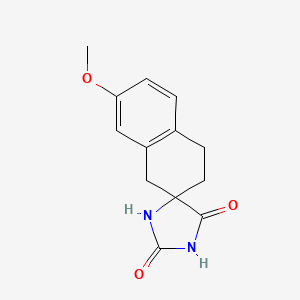
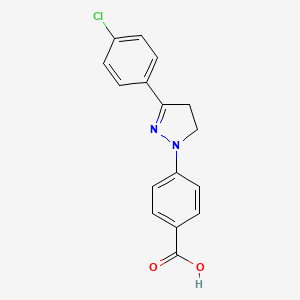
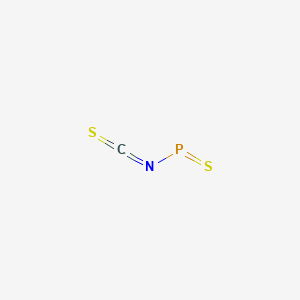

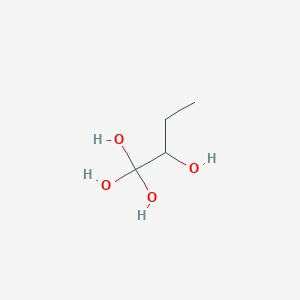



![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
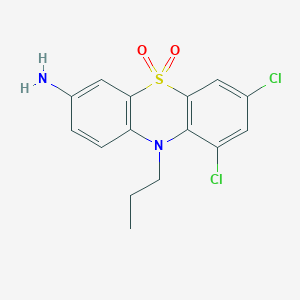
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
